Enzyme Affinity: DIT vs. MIT
In iodotyrosine deiodinase (EC 1.21.1.1) assays conducted under identical experimental conditions (pH 7.4, 38°C), 3,5-diiodo-L-tyrosine exhibits a Michaelis constant (Km) of 0.0025 mM (2.5 µM), compared to a Km of 0.05 mM (50 µM) for 3-iodo-L-tyrosine [1]. This 20-fold difference in Km values indicates substantially higher apparent binding affinity for the diiodinated substrate relative to the monoiodinated analog. In human IYD1 expressed enzyme systems at 25°C, reported Km values are 2.67 µM for L-DIT and 1.35 µM for L-MIT, demonstrating that the affinity relationship is species- and condition-dependent and must be empirically determined for each experimental context [2].
| Evidence Dimension | Michaelis constant (Km) for iodotyrosine deiodinase (EC 1.21.1.1) |
|---|---|
| Target Compound Data | Km = 2.5 µM (0.0025 mM) |
| Comparator Or Baseline | 3-iodo-L-tyrosine (MIT): Km = 50 µM (0.05 mM) |
| Quantified Difference | 20-fold lower Km (higher affinity) for DIT in bovine/porcine enzyme system; relationship reverses in human enzyme (2.67 µM for DIT vs. 1.35 µM for MIT) |
| Conditions | pH 7.4, 38°C, iodotyrosine deiodinase assay (Bos taurus/Sus scrofa); reference 704368 |
Why This Matters
This 20-fold affinity differential demonstrates that DIT and MIT are not kinetically interchangeable in enzyme assays; researchers must select the appropriate substrate based on the specific deiodinase isoform and organism under investigation.
- [1] BRENDA Enzyme Database: KM values for EC 1.21.1.1 substrates. Reference 704368. View Source
- [2] UniProtKB Q6PHW0 (IYD1_HUMAN): Kinetics section, KM values for L-DIT and L-MIT. View Source
